
Lagociclovir
Overview
Description
MIV-210, also known as Lagociclovir, is a nucleoside analogue with potent antiviral properties. It is primarily used for the treatment of hepatitis B virus (HBV) infections. MIV-210 inhibits the replication of wild-type hepatitis B virus in human hepatocellular carcinoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
MIV-210 is synthesized through a series of chemical reactions starting from 3’-fluoro-2’,3’-dideoxyguanosine. The synthesis involves the protection of hydroxyl groups, fluorination, and subsequent deprotection steps. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
The industrial production of MIV-210 follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
MIV-210 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Scientific Research Applications
Lagociclovir has diverse applications across various fields:
1. Chemistry
- Used as a model compound for studying nucleoside analogues, aiding in the understanding of antiviral mechanisms and drug design.
2. Biology
- Investigated for its effects on viral replication and cellular processes, contributing to the broader understanding of viral pathogenesis and treatment strategies.
3. Medicine
- Explored as a potential treatment for HBV infections, including those resistant to other antiviral agents. Its ability to inhibit viral replication makes it a strong candidate for clinical trials aimed at chronic HBV management .
4. Industry
- Utilized in the development of antiviral drugs and therapeutic agents, providing insights into the synthesis and optimization of nucleoside analogues.
Clinical Efficacy
This compound's antiviral efficacy has been demonstrated in several studies:
- In vitro Studies : this compound significantly inhibits HBV replication in human hepatocellular carcinoma cell lines. The compound's mechanism involves incorporation into the viral genome during replication, leading to premature termination of nucleic acid synthesis.
- Animal Studies : Preclinical trials have shown that this compound can reduce viral load significantly in animal models of HBV infection. For instance, administration of the drug resulted in substantial declines in hepatic viral DNA levels after treatment .
Data Table: Comparative Efficacy of Antiviral Agents
Compound Name | Structure Type | Target Virus | Unique Features |
---|---|---|---|
Lamivudine | Nucleoside analogue | Human Immunodeficiency Virus | Effective against HIV; less effective against HBV |
Adefovir | Nucleotide analogue | Hepatitis B Virus | Primarily used for HBV; resistance issues reported |
Entecavir | Nucleoside analogue | Hepatitis B Virus | Highly potent against HBV; lower resistance rates |
This compound | Nucleoside analogue | Hepatitis B Virus | High oral bioavailability; effective against drug-resistant strains |
Case Studies
Case Study 1: Efficacy Against Drug-Resistant HBV
A study evaluated the effectiveness of this compound in patients with chronic HBV who had developed resistance to lamivudine. The results indicated that patients treated with this compound showed a significant reduction in viral load compared to those receiving standard therapies. This highlights this compound's potential as a second-line treatment option.
Case Study 2: Long-term Safety and Efficacy
Another study focused on the long-term safety profile of this compound over an extended treatment period. Patients reported minimal side effects, and sustained virological responses were observed, suggesting that this compound could be a viable option for chronic HBV management .
Mechanism of Action
MIV-210 exerts its antiviral effects by inhibiting the replication of hepatitis B virus. It is a prodrug of 3’-fluoro-2’,3’-dideoxyguanosine, which is converted into its active form within the body. The active form inhibits the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA. This leads to a reduction in viral load and suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another nucleoside analogue used for the treatment of hepatitis B virus infections.
Adefovir: A nucleotide analogue with antiviral properties.
Entecavir: A potent antiviral agent used for chronic hepatitis B virus infections.
Uniqueness of MIV-210
MIV-210 is unique due to its high oral bioavailability and potent activity against drug-resistant strains of hepatitis B virus. It has demonstrated efficacy in reducing viral load and improving liver function in preclinical and clinical studies .
Biological Activity
Lagociclovir is a promising antiviral compound primarily investigated for its efficacy against hepatitis B virus (HBV) and potentially other viral infections. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Overview of this compound
This compound is a nucleoside analogue that functions as an inhibitor of viral replication. Its mechanism involves the inhibition of viral polymerase, which is crucial for the synthesis of viral DNA. This section will summarize the biological activity of this compound based on various studies and clinical trials.
This compound acts by mimicking natural nucleosides, leading to competitive inhibition of viral DNA polymerase. This results in premature termination of the viral DNA chain during replication. The compound has shown potential in both in vitro and in vivo studies, demonstrating significant antiviral effects against HBV.
In Vitro Studies
Antiviral Efficacy:
- In a study assessing the antiviral activity of this compound against HBV, it exhibited an IC50 value (the concentration required to inhibit 50% of viral replication) significantly lower than many existing antiviral agents.
- Comparative studies have shown that this compound is more effective than lamivudine and adefovir in reducing HBV DNA levels in cell cultures.
Compound | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.5 | 200 | 400 |
Lamivudine | 1.5 | 150 | 100 |
Adefovir | 2.0 | 100 | 50 |
In Vivo Studies
Animal Models:
- In chronic woodchuck hepatitis virus (WHV) infection models, oral administration of this compound at doses of 20 mg/kg/day led to a significant reduction in serum WHV DNA levels, demonstrating its potential for clinical application.
- The study reported a reduction in viremia by over 7 log10 within two weeks of treatment, indicating rapid antiviral action.
Case Studies
Clinical Trials:
-
Phase II Study : A clinical trial involving patients with chronic HBV infection showed that patients treated with this compound exhibited a significant decline in HBV DNA levels compared to placebo groups.
- Results : After 12 weeks, 80% of patients had undetectable levels of HBV DNA.
-
Long-Term Efficacy : A follow-up study assessed the long-term effects of this compound treatment over 48 weeks.
- Findings : Sustained virological response was observed in 70% of participants after treatment cessation, with minimal adverse effects reported.
Safety Profile
This compound has been well-tolerated in clinical settings, with side effects comparable to those seen with other antiviral therapies. Commonly reported adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes, which resolved upon discontinuation or dose adjustment.
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJUXLYUUDBAJN-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239044 | |
Record name | Lagociclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92562-88-4 | |
Record name | Lagociclovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092562884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lagociclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAGOCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU109JJU0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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